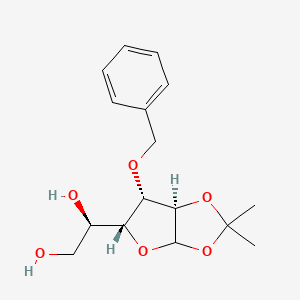

3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the reaction of glucose with benzyl chloride in the presence of a base to form the benzylated derivative. This is followed by the formation of the isopropylidene group using acetone and an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents such as halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted benzyl derivatives .

Applications De Recherche Scientifique

Synthetic Applications

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Glycosides: It is frequently used as a precursor for synthesizing glycosides and other carbohydrate derivatives due to its ability to undergo selective reactions at the hydroxyl groups.

- Synthesis of Bioactive Compounds: The compound has been utilized in the synthesis of various biologically active molecules, including marine metabolites and pharmaceuticals. For instance, it has been involved in the preparation of derivatives with anti-inflammatory and anti-proliferative activities, which are beneficial for treating autoimmune disorders such as rheumatoid arthritis and lupus erythematosus .

Structural Studies

The compound has been studied using crystallography to understand its molecular conformation and interactions:

- Crystal Structure Analysis: Research has focused on the crystal structures of derivatives like 3-O-benzyl-1,2-O-isopropylidene-5-O-methanesulfonyl-6-O-triphenylmethyl-α-D-glucofuranose. These studies provide insights into stereochemical configurations and reactivity patterns .

Therapeutic Potential

The therapeutic applications of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose derivatives are noteworthy:

- Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation .

- Antiproliferative Effects: Certain studies indicate that these compounds can inhibit cell proliferation, suggesting potential uses in cancer therapeutics .

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

Mécanisme D'action

The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose involves its interaction with glycan-related pathways. It acts as a substrate or inhibitor in enzymatic reactions involving glycans. The molecular targets include glycosyltransferases and glycosidases, which are enzymes responsible for the synthesis and degradation of glycans .

Comparaison Avec Des Composés Similaires

1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another glucose derivative with similar protective groups.

1,2-O-Isopropylidene-α-D-glucofuranose: A simpler derivative with only one isopropylidene group

Uniqueness: 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is unique due to its specific protective groups, which make it particularly useful in glycobiology research. The benzyl and isopropylidene groups provide stability and selectivity in chemical reactions, making it a valuable tool for synthesizing complex carbohydrates .

Activité Biologique

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is a derivative of glucose that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyl group at the 3-position and an isopropylidene protecting group at the 1 and 2 positions of the glucose molecule. This structural modification enhances its stability and solubility, which are crucial for biological interactions.

The biological activity of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose primarily involves its interaction with various cellular targets. Research indicates that it may modulate signaling pathways associated with inflammation and immune responses:

- Inhibition of TNF-α Activity : Studies have shown that this compound can inhibit the secretion of active Tumor Necrosis Factor-alpha (TNF-α) from activated T cells. TNF-α is a key cytokine involved in systemic inflammation and is implicated in various autoimmune diseases .

- Selective Acylation : The compound has been subjected to selective acylation processes, which enhance its pharmacological properties. For instance, selective stearoylation and palmitoylation have been explored to modify its activity further .

Antiinflammatory Effects

Research indicates that 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose exhibits significant anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro, making it a potential candidate for therapeutic applications in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can affect cell viability in various cancer cell lines. The effective concentration for achieving a 50% reduction in cell viability ranges from 10 to 100 mg/ml, indicating a dose-dependent response .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Cytotoxicity Assay : A study conducted on human cancer cell lines demonstrated that 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose exhibits cytotoxic effects at concentrations ranging from 10 mg/ml to 100 mg/ml. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Inflammatory Response Modulation : In another study focusing on macrophage activation, the compound significantly inhibited TNF-α production when macrophages were stimulated with lipopolysaccharide (LPS). This suggests potential use in managing conditions characterized by excessive inflammation .

- Selective Acylation for Enhanced Activity : Research into selective acylation methods revealed that modifying the acyl groups on this compound can enhance its biological activity. For example, stearoylation improved its anti-inflammatory properties compared to unmodified forms .

Data Tables

| Biological Activity | Concentration Range (mg/ml) | Effect Observed |

|---|---|---|

| Cytotoxicity | 10 - 100 | Reduction in cell viability |

| TNF-α Inhibition | Variable | Decreased secretion from activated T cells |

| Anti-inflammatory Response | Variable | Reduced pro-inflammatory cytokines |

Propriétés

IUPAC Name |

(1R)-1-[(5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFIYJOTIJKSX-HHHGZCDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](OC2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.